![molecular formula C11H19NO2 B14382163 3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal CAS No. 88652-89-5](/img/structure/B14382163.png)
3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal is a chemical compound known for its unique structure and potential applications in various fields of scientific research. It is characterized by the presence of a morpholine ring and a butanal group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal typically involves the reaction of 3,3-dimethylbutanal with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The choice of raw materials and reaction conditions is critical to achieving cost-effective and sustainable production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-morpholin-4-ylpropanal
- N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride
- 3-[(Benzyloxycarbonyl)amino]propionaldehyde
Uniqueness
3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal is unique due to its specific structural features, such as the presence of both a morpholine ring and a butanal group
Properties
CAS No. |
88652-89-5 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3,3-dimethyl-2-(morpholin-4-ylmethylidene)butanal |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)10(9-13)8-12-4-6-14-7-5-12/h8-9H,4-7H2,1-3H3 |
InChI Key |
KMSSUAUWBZZXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CN1CCOCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
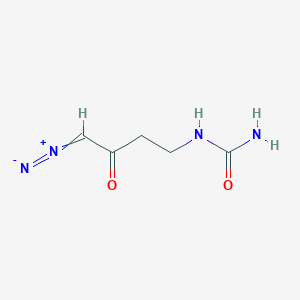
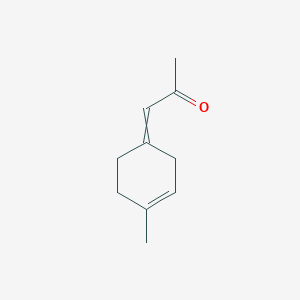
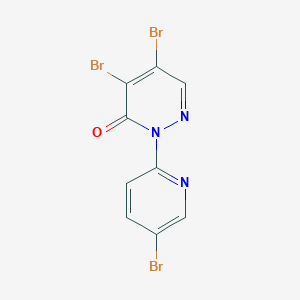

![Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate](/img/structure/B14382134.png)
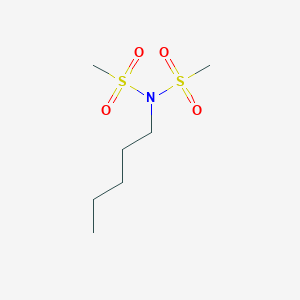
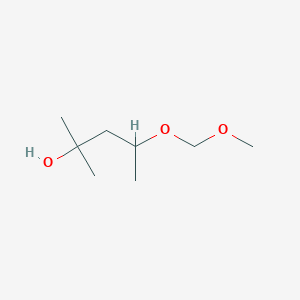

![10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14382159.png)

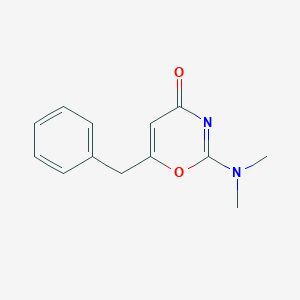
![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
